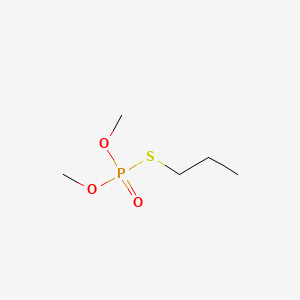
Phosphorothioic acid, O,O-dimethyl S-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as a systemic insecticide and acaricide. It is known for its effectiveness against sucking insects and its ability to act as a systemic agent, meaning it can be absorbed and translocated within plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorothioic acid, O,O-dimethyl S-propyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with methanol and propyl mercaptan under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{CH}_3\text{OH} + \text{C}_3\text{H}_7\text{SH} \rightarrow \text{(CH}_3\text{O})_2\text{P(S)C}_3\text{H}_7 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can lead to the formation of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: It can react with nucleophiles, leading to substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Phosphorus oxides.
Reduction: Phosphine gas.
Substitution: Various substituted phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl S-propyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-propyl ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to an accumulation of acetylcholine at nerve synapses. This results in continuous nerve signal transmission, causing paralysis and death of the insect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl ester.
Tolclofos-methyl: Phosphorothioic acid, O-(2,6-dichloro-4-methylphenyl) O,O-dimethyl ester.
Phosphorodithioic acid, O,O-diethyl ester: Another organophosphorus compound with similar reactivity.
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-propyl ester is unique due to its specific ester and propyl groups, which confer distinct chemical properties and biological activity. Its effectiveness as a systemic insecticide and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
76936-70-4 |
|---|---|
Molekularformel |
C5H13O3PS |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
1-dimethoxyphosphorylsulfanylpropane |
InChI |
InChI=1S/C5H13O3PS/c1-4-5-10-9(6,7-2)8-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
CSKHPKBIXZSVJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


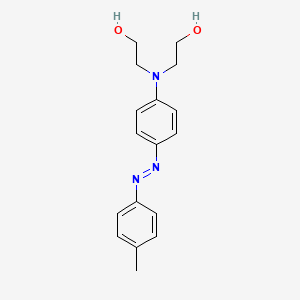


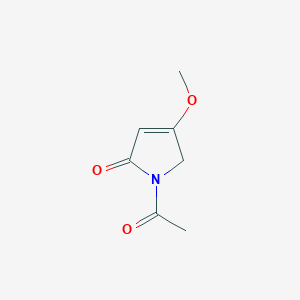
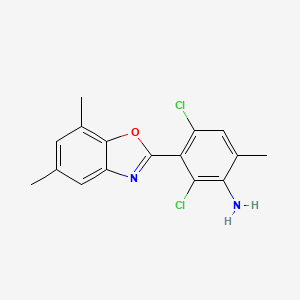
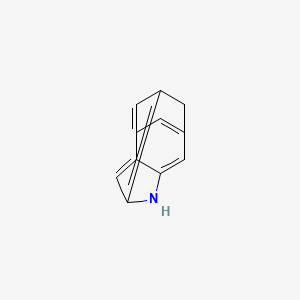
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

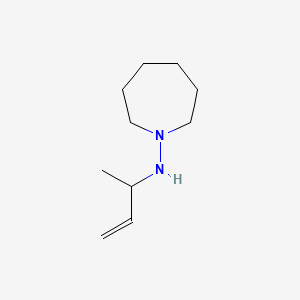
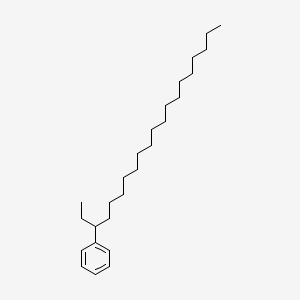
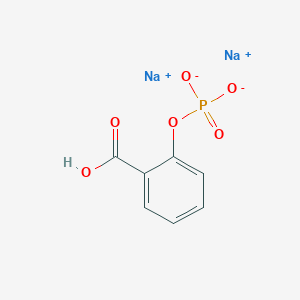
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
